2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
Scientific Research Applications
Structural Characterization and Analysis
Pyrazoline compounds have been studied for their structural characteristics, with detailed analysis using spectroscopic techniques and X-ray diffraction. Such studies help in understanding the molecular structure and intermolecular interactions, which are crucial for designing materials with desired properties (Delgado et al., 2020).
Photophysical and Chemosensor Applications
Novel pyrazoline derivatives have been investigated for their photophysical properties and potential use as fluorescent chemosensors. These compounds can selectively detect metal ions, such as Fe3+, based on changes in their fluorescence, offering tools for environmental monitoring and analytical chemistry applications (Salman A. Khan, 2020).
Optoelectronics and Material Science
Pyrazoline and thiophene derivatives have shown promise in the field of optoelectronics. Their ability to emit blue and green light makes them suitable for use in opto-electronic devices, contributing to advancements in materials science and engineering (Ramkumar & Kannan, 2015).
Anticancer and Antimicrobial Research
Certain pyrazoline-thiazole derivatives incorporating the thiophene moiety have been evaluated for their anti-tumor and antimicrobial activities. These studies provide a foundation for developing new therapeutic agents, highlighting the potential of these compounds in medical and pharmaceutical research (Gomha et al., 2016).
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-5-4-14-12(9-1-2-9)7-11(13-14)10-3-6-16-8-10/h3,6-9,15H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWBEYOYLSEXES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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